
Ferric 1-glycerophosphate
Overview
Description
Ferric glycerophosphate, also known as iron(III) glycerophosphate, is a chemical compound with the formula C₉H₂₁Fe₂O₁₈P₃. It is a pale yellow to greenish solid that is sparingly soluble in water. This compound is primarily used as a source of iron in various nutritional supplements and pharmaceutical formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferric glycerophosphate can be synthesized by reacting ferric chloride with glycerophosphoric acid under controlled conditions. The reaction typically involves dissolving ferric chloride in water and then adding glycerophosphoric acid slowly while maintaining the pH and temperature to ensure proper formation of the compound .
Industrial Production Methods: In industrial settings, ferric glycerophosphate is produced by combining ferric sulfate with glycerophosphoric acid. The mixture is then heated and stirred to facilitate the reaction. The resulting product is filtered, washed, and dried to obtain pure ferric glycerophosphate .
Chemical Reactions Analysis
Types of Reactions: Ferric glycerophosphate undergoes various chemical reactions, including:
Oxidation: Ferric glycerophosphate can be oxidized to form ferric oxide and phosphoric acid.
Reduction: It can be reduced to ferrous glycerophosphate under specific conditions.
Substitution: The compound can participate in substitution reactions where the glycerophosphate group is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Various ligands like amines and phosphates can be used in substitution reactions.
Major Products Formed:
Oxidation: Ferric oxide and phosphoric acid.
Reduction: Ferrous glycerophosphate.
Substitution: Compounds with different ligands replacing the glycerophosphate group.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Ferric 1-glycerophosphate is characterized by its ability to release iron ions, which are crucial for various physiological processes. The compound is utilized as a reagent in chemical reactions and serves as a source of iron in synthesis processes. Its mechanism involves the transferrin-mediated transport of iron, facilitating its incorporation into hemoglobin and other iron-containing proteins.
Chemistry
- Reagent in Reactions : FGP is employed in various chemical reactions due to its reactivity as a source of iron. It participates in oxidation and reduction reactions, forming products such as ferric oxide and phosphoric acid.
- Synthesis of Complexes : The compound can form complexes with different ligands, making it useful in synthesizing new materials.
Biology
- Iron Metabolism Studies : FGP is utilized in research related to iron metabolism, helping to elucidate the role of iron in biological systems and its impact on cellular functions.
- Ferroptosis Research : Recent studies have shown that ferric compounds like FGP can trigger ferroptosis, a form of regulated cell death associated with iron overload and lipid peroxidation. This is particularly relevant in cancer research where manipulating iron levels may influence tumor cell survival .
Medicine
- Iron Supplementation : FGP is commonly used in formulations for treating iron deficiency anemia. Its bioavailability as an iron source makes it effective in enhancing iron levels in patients .
- Food Fortification : The compound is added to food products to improve their nutritional value by providing an essential mineral—iron—thereby addressing dietary deficiencies in populations at risk .
Industry
- Animal Feed Additive : FGP is employed as an additive in animal feed to ensure adequate iron intake, supporting animal health and growth.
- Nutritional Supplements : It is also used in dietary supplements aimed at improving overall health by providing necessary nutrients .
Case Study 1: Iron Supplementation Efficacy
A clinical trial investigated the efficacy of ferric glycerophosphate-based supplements in pregnant women suffering from anemia. Results indicated a significant increase in hemoglobin levels after supplementation compared to a placebo group, highlighting the compound's effectiveness as an iron source.
Case Study 2: Ferroptosis Induction in Cancer Cells
Research demonstrated that ferric glycerophosphate can induce ferroptosis in specific cancer cell lines. By modulating intracellular iron levels, researchers observed enhanced oxidative stress leading to increased cell death rates, suggesting potential therapeutic applications for targeting cancer cells .
Data Tables
Application Area | Specific Use | Outcomes |
---|---|---|
Chemistry | Reagent for synthesis | Formation of ferric oxide and phosphoric acid |
Biology | Iron metabolism studies | Insights into cellular functions related to iron |
Medicine | Treatment for anemia | Increased hemoglobin levels in clinical trials |
Industry | Food fortification | Improved nutritional value of food products |
Case Study | Description | Key Findings |
---|---|---|
Iron Supplementation Efficacy | Clinical trial on pregnant women | Significant hemoglobin increase post-supplementation |
Ferroptosis Induction | Study on cancer cells | Enhanced cell death via oxidative stress |
Mechanism of Action
Ferric glycerophosphate exerts its effects by releasing iron ions in the body. These ions are essential for various physiological processes, including oxygen transport, DNA synthesis, and electron transport in mitochondria. The compound targets iron-deficient cells and tissues, facilitating the uptake and utilization of iron. The pathways involved include the transferrin-mediated transport of iron and its incorporation into hemoglobin and other iron-containing proteins .
Comparison with Similar Compounds
- Ferric pyrophosphate
- Ferrous sulfate
- Ferric citrate
- Ferrous fumarate
Comparison: Ferric glycerophosphate is unique due to its specific structure, which allows for controlled release of iron ions. Unlike ferrous sulfate, which can cause gastrointestinal side effects, ferric glycerophosphate is gentler on the digestive system. Compared to ferric pyrophosphate, it has better solubility and bioavailability. Ferric citrate and ferrous fumarate are also effective iron supplements, but ferric glycerophosphate offers a balanced profile of efficacy and tolerability .
Biological Activity
Ferric 1-glycerophosphate, also known as ferric glycerophosphate, is a compound that has garnered attention for its potential applications in iron supplementation and its biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.
- Chemical Formula : C₈H₁₈Fe₂O₁₂P₂
- Molecular Weight : 479.86 g/mol
- Synonyms : Ferric glyceryl phosphate, Iron(3+) glycerophosphate
This compound acts primarily as an iron source in biological systems. The bioavailability and absorption of iron from this compound are critical for its effectiveness in treating iron deficiency anemia. Unlike traditional ferrous salts, which can cause gastrointestinal side effects, ferric glycerophosphate is noted for being gentler on the digestive system .
Absorption Pathways
Research indicates that ferric iron must be reduced to the ferrous state before uptake by the divalent metal transporter 1 (DMT1). Studies involving mouse models have shown that ferric glycerophosphate can be absorbed via DMT1, although the efficiency may vary based on genetic factors affecting iron transport .
Efficacy in Iron Supplementation
This compound has been investigated for its efficacy in increasing hemoglobin levels and replenishing body iron stores. In a comparative study with ferrous sulfate, it was found that while both compounds effectively raised hemoglobin levels, ferric glycerophosphate had a more favorable side effect profile .
Table 1: Comparative Efficacy of Ferric Glycerophosphate vs. Ferrous Sulfate
Parameter | Ferric Glycerophosphate | Ferrous Sulfate |
---|---|---|
Hemoglobin Increase (g/dL) | 2.5 | 2.7 |
Serum Ferritin Levels (ng/mL) | 150 | 200 |
Gastrointestinal Side Effects | Lower | Higher |
Case Studies
-
Case Study on Hypophosphatemia :
A patient receiving intravenous ferric carboxymaltose developed severe hypophosphatemia attributed to increased levels of fibroblast growth factor 23 (FGF23). This case highlighted the complex interplay between iron supplementation and phosphate metabolism, emphasizing the need for careful monitoring during treatment with iron compounds . -
Clinical Trial Insights :
In a randomized controlled trial comparing various iron formulations, participants receiving ferric glycerophosphate showed comparable increases in hemoglobin levels to those receiving ferrous sulfate but reported significantly fewer gastrointestinal side effects . This suggests that ferric glycerophosphate may be a preferable option for long-term iron supplementation.
Safety and Tolerability
Ferric glycerophosphate is generally well-tolerated, with fewer gastrointestinal disturbances compared to traditional ferrous salts. However, monitoring for potential hypophosphatemia is essential, particularly in patients with underlying conditions affecting phosphate metabolism .
Q & A
Basic Research Questions
Q. What experimental parameters are critical in the hydrothermal synthesis of Ferric 1-glycerophosphate to ensure structural integrity?
Hydrothermal synthesis requires precise control of temperature (typically 100–200°C), pressure (autogenous), and precursor molar ratios (e.g., iron(III) salts to glycerol phosphate). Reaction duration (24–72 hours) and pH (adjusted to 5–7) are also key to prevent hydrolysis or phase impurities. For example, Yılmaz et al. (2000) demonstrated successful synthesis of ferriborophosphates using mild hydrothermal conditions, a method adaptable for this compound .
Q. What methodologies are recommended for assessing the solubility profile of this compound in aqueous environments?
Solubility studies should employ gravimetric or spectrophotometric methods under controlled pH (3–9) and ionic strength (using buffers like phosphate or citrate). Tian et al. (2016) analyzed ferric pyrophosphate solubility by varying pH and temperature, a framework applicable to this compound . Differential scanning calorimetry (DSC) can further characterize hydration-dependent solubility changes.
Q. How can spectroscopic techniques confirm the molecular structure of this compound?
X-ray diffraction (XRD) determines crystallinity and lattice parameters, while Fourier-transform infrared (FTIR) spectroscopy identifies phosphate (PO₄³⁻) and glycerol backbone vibrations (C-O, C-C). Nuclear magnetic resonance (NMR) (³¹P and ¹H) resolves coordination environments, as demonstrated in studies of ferric molybdenum phosphates by Yu et al. (2011) .
Advanced Research Questions
Q. How do discrepancies in reported solubility data for this compound impact its application in drug delivery systems?
Variability in solubility (e.g., due to pH-dependent hydrolysis or polymorphic forms) necessitates systematic studies using biorelevant media (e.g., simulated gastric fluid). Researchers should employ dynamic light scattering (DLS) to monitor colloidal stability and compare results across standardized protocols, as highlighted in Tian et al. (2016) . Contradictory data may arise from differences in ionic strength or counterion effects, requiring meta-analyses to establish consensus.
Q. What strategies resolve structural ambiguities in this compound coordination chemistry reported across studies?
Advanced techniques like extended X-ray absorption fine structure (EXAFS) can clarify iron-phosphate binding modes. Comparative studies with analogous compounds (e.g., ferric carboxymaltose) may reveal shared coordination patterns. Mandal et al. (2002) used magnetic susceptibility measurements to resolve mixed-valent iron complexes, a method applicable to this compound .
Q. How can in vitro models address conflicting data on this compound’s reactivity with biological macromolecules?
Use protein-binding assays (e.g., fluorescence quenching or isothermal titration calorimetry) to quantify interactions with serum proteins like albumin. Polanams et al. (2005) synthesized iron phosphate nanoparticles within ferritin cages, a model for studying biocompatibility . Controlled pH and redox conditions (mimicking physiological environments) are critical to reconcile divergent results.
Q. What experimental frameworks validate this compound’s efficacy in metal recovery applications, as suggested by studies on analogous iron salts?
Batch adsorption experiments with varying metal concentrations (e.g., Pb²⁺, Cd²⁺) and pH (2–6) can assess binding capacity. Hong & Jadhav (2011) utilized bio-produced ferrous sulfate for metal recovery, a protocol adaptable to this compound by monitoring ion-exchange efficiency via inductively coupled plasma (ICP) spectroscopy .
Q. Methodological Guidance
- For synthesis : Always include purity validation (e.g., elemental analysis, ICP-OES) and reproducibility tests across multiple batches.
- For structural analysis : Combine multiple spectroscopic techniques (XRD, FTIR, NMR) to cross-validate results.
- For biological studies : Standardize cell culture conditions (e.g., hypoxia vs. normoxia) to account for iron-dependent metabolic variations, as seen in PHOSPHARE-IBD trial methodologies .
Properties
CAS No. |
1301-70-8 |
---|---|
Molecular Formula |
C8H18Fe2O12P2 |
Molecular Weight |
479.86 g/mol |
IUPAC Name |
1,5-dihydroxypentan-3-yl phosphate;2,3-dihydroxypropyl phosphate;iron(2+) |
InChI |
InChI=1S/C5H13O6P.C3H9O6P.2Fe/c6-3-1-5(2-4-7)11-12(8,9)10;4-1-3(5)2-9-10(6,7)8;;/h5-7H,1-4H2,(H2,8,9,10);3-5H,1-2H2,(H2,6,7,8);;/q;;2*+2/p-4 |
InChI Key |
CBEYZWBXIPZYNH-UHFFFAOYSA-J |
SMILES |
C(C(COP(=O)([O-])[O-])O)O.C(C(COP(=O)([O-])[O-])O)O.C(C(COP(=O)([O-])[O-])O)O.[Fe+3].[Fe+3] |
Canonical SMILES |
C(CO)C(CCO)OP(=O)([O-])[O-].C(C(COP(=O)([O-])[O-])O)O.[Fe+2].[Fe+2] |
density |
1.5 at 68 °F (USCG, 1999) |
Key on ui other cas no. |
38455-91-3 1301-70-8 |
physical_description |
Greenish-brown to greenish yellow solid. Sinks and mixes with water. (USCG, 1999) |
Related CAS |
17181-54-3 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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